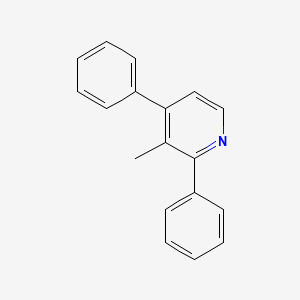
3-Methyl-2,4-diphenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,4-diphenylpyridine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with the molecular formula C18H15N, is characterized by a pyridine ring substituted with methyl and phenyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2,4-diphenylpyridine can be synthesized through various methods. One common approach involves the [3+3]-type condensation reaction of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary ammonium salt or amine . This method provides a straightforward route to the desired pyridine derivative under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield dihydropyridine intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine ring .
Scientific Research Applications
3-Methyl-2,4-diphenylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-diphenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring’s nitrogen atom can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The phenyl groups contribute to hydrophobic interactions, enhancing binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenylpyridine: Lacks the methyl group, which can affect its reactivity and binding properties.
3-Methylpyridine: Contains only a methyl group on the pyridine ring, resulting in different chemical behavior.
2,4-Dimethylpyridine: Has two methyl groups, altering its steric and electronic properties compared to 3-Methyl-2,4-diphenylpyridine.
Uniqueness
This compound is unique due to the combination of its methyl and phenyl substituents, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
3-methyl-2,4-diphenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-17(15-8-4-2-5-9-15)12-13-19-18(14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
LUJPBPCJOCDMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


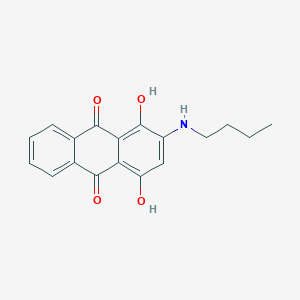
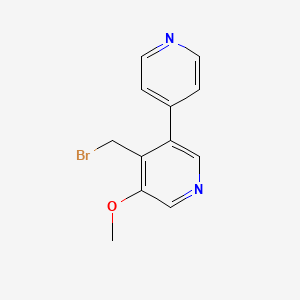
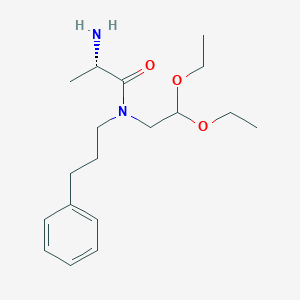
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
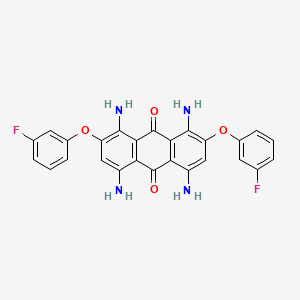
![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
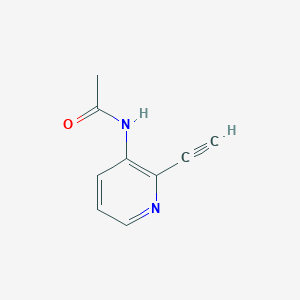
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
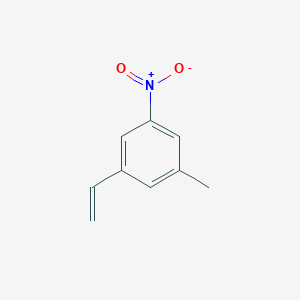


![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)

![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
